N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine
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Overview
Description
N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-bromophenyl)thiazole: Shares the thiazole and brominated phenyl groups but lacks the pyridine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a similar thiazole structure with different substituents.
Uniqueness
N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine is unique due to its combination of a thiazole ring, a pyridine ring, and a brominated phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13BrN4S |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C15H13BrN4S/c16-12-2-1-11(13(17)7-12)8-19-14-9-21-15(20-14)10-3-5-18-6-4-10/h1-7,9,19H,8,17H2 |
InChI Key |
UAIWEVJBVIMXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)CNC2=CSC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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